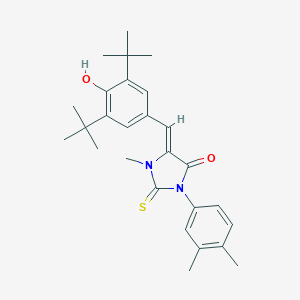
4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol), also known as TMBP, is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various applications. TMBP is a pyrazoline derivative that has been synthesized through a multi-step process involving the reaction of thiosemicarbazide with 2-acetylthiophene, followed by the reaction with hydrazine hydrate and finally, with methyl vinyl ketone.
Mecanismo De Acción
4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has been shown to selectively inhibit the activity of COX-2 by binding to the active site of the enzyme. This binding prevents the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects:
4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has also been shown to have anticancer activity in vitro and in vivo by inducing apoptosis in cancer cells. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has been shown to have low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has been shown to have low toxicity in animal models, making it a safe candidate for further development as a therapeutic agent. However, 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has some limitations in lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol). One area of research could be the development of 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) derivatives with improved solubility and pharmacokinetic properties. Another area of research could be the investigation of 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) as a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further research could be conducted to elucidate the molecular mechanisms underlying the anticancer and anti-inflammatory effects of 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol).
Métodos De Síntesis
The synthesis of 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) involves the reaction of thiosemicarbazide with 2-acetylthiophene in the presence of ethanol and concentrated hydrochloric acid. The resulting product is then reacted with hydrazine hydrate to form 2-(2-thienyl)hydrazono-3-methyl-1H-pyrazol-5(4H)-one. Finally, the reaction of 2-(2-thienyl)hydrazono-3-methyl-1H-pyrazol-5(4H)-one with methyl vinyl ketone in the presence of sodium hydroxide yields 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol).
Aplicaciones Científicas De Investigación
4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has been extensively studied for its potential use as a biological and chemical probe due to its unique chemical structure and properties. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has been shown to selectively inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that play a role in inflammation and pain. 4,4'-(2-Thienylmethylene)bis(3-methyl-1H-pyrazole-5-ol) has also been shown to have potential anticancer activity by inducing apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C13H14N4O2S |
|---|---|
Peso molecular |
290.34 g/mol |
Nombre IUPAC |
5-methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-thiophen-2-ylmethyl]-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C13H14N4O2S/c1-6-9(12(18)16-14-6)11(8-4-3-5-20-8)10-7(2)15-17-13(10)19/h3-5,11H,1-2H3,(H2,14,16,18)(H2,15,17,19) |
Clave InChI |
SPJJRNQSPPKUHI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)C(C2=CC=CS2)C3=C(NNC3=O)C |
SMILES canónico |
CC1=C(C(=O)NN1)C(C2=CC=CS2)C3=C(NNC3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-{3-[(1-(2-furylmethyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297264.png)
![2-{3-[(1-(3,4-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-1H-indol-1-yl}-N-(thien-2-ylmethyl)acetamide](/img/structure/B297266.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B297268.png)
![2-[(2-Chloro-4-{[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297271.png)

![2-[(2-{(E)-[(2Z)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297275.png)
![ethyl {2-methyl-3-[(3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B297276.png)
![(2Z,5E)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-4-one](/img/structure/B297277.png)
![7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B297278.png)
![2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B297280.png)
![2-[4-iodo(methylsulfonyl)anilino]-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B297281.png)
![(14E)-11-(2,3-dimethoxyphenyl)-14-(thiophen-2-ylmethylidene)-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-13-one](/img/structure/B297282.png)
![5-(2-Hydroxy-3-methoxybenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297286.png)
![2-(4-{(Z)-[1-(2-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B297287.png)